molecular formula C8H6F3NO3 B1278921 2-amino-5-(trifluoromethoxy)benzoic Acid CAS No. 83265-56-9

2-amino-5-(trifluoromethoxy)benzoic Acid

Cat. No.: B1278921
CAS No.: 83265-56-9
M. Wt: 221.13 g/mol
InChI Key: UXNGDCBPIGOZFO-UHFFFAOYSA-N
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Description

2-Amino-5-(trifluoromethoxy)benzoic acid (abbreviated as TFMA) is an organic compound containing an amine group, a carboxylic acid group, and a trifluoromethoxy group. It is a white solid with a melting point of 133-135 °C and a molecular weight of 209.2 g/mol. It is soluble in water, ethanol, and methanol, and is used in the production of pharmaceuticals, dyes, and other compounds. TFMA is also used in scientific research as a reagent, catalyst, and tool for studying various biochemical processes.

Scientific Research Applications

Electrochemical Behavior and Reduction Mechanisms

  • Electrochemical Reduction: The electrochemical reduction of various benzoic acid derivatives, including 2-hydroxy-5-azo-benzoic acid, was studied, showing significant impact by the position of substituents and solution pH on their electrochemical behavior. The reduction process led to compounds like 5-amino salicylic acid, demonstrating the importance of benzoic acid derivatives in electrochemical applications (Mandić et al., 2004).

Synthesis and Characterization in Various Applications

  • Fluorescence Probes for Reactive Oxygen Species: Benzoic acid derivatives, similar to 2-amino-5-(trifluoromethoxy)benzoic acid, were synthesized for detecting reactive oxygen species. These compounds selectively responded to specific reactive species, indicating their potential use in biological and chemical applications for detecting and studying reactive oxygen species (Setsukinai et al., 2003).

Biosynthesis in Natural Products

  • Precursor in Natural Product Synthesis: Benzoic acid derivatives like 3-Amino-5-hydroxy benzoic acid are precursors for a large group of natural products, including ansamycins and mitomycins. The review on biosynthesis of AHBA-derived products highlights the significance of such benzoic acid derivatives in natural product synthesis (Kang et al., 2012).

Biological Activity and Interaction Studies

  • Biological Activity and Metal Interaction: Studies on benzoic acid derivatives like 2-amino-5-bromo benzoic acid focus on their biological activity and interaction with metals. These studies provide insights into the potential therapeutic and industrial applications of similar compounds (Jaber et al., 2021).

Spectroscopic and Computational Analysis

  • Spectroscopic Characterization: Benzoic acid compounds, including 2-amino-3,5-dibromobenzoic acid, have been characterized using spectroscopic techniques, highlighting their potential in various scientific research applications, especially in molecular characterization (Yıldırım et al., 2015).

Anticonvulsant Properties andNeuropharmacology

  • Anticonvulsant Properties: Research on compounds like 2-Amino-6-trifluoromethoxy benzothiazole, which has a structural similarity to this compound, revealed their potential as anticonvulsants. These studies contribute to the understanding of the role of such compounds in neuropharmacology and their potential therapeutic applications (Mizoule et al., 1985).

Spectrophotometry and Analytical Chemistry

  • Spectrophotometric Applications: Benzoic acid derivatives have been utilized in spectrophotometry for the detection of microamounts of metals in catalysts. This highlights their importance in analytical chemistry for precise and sensitive detection methods (Wang & Tang, 1996).

Redox Reactions and Chemical Synthesis

  • Redox-neutral C-P Bond Formation: The study of redox-neutral formation of C-P bonds in benzoic acid derivatives underscores their significance in organic synthesis and chemical reactions. This research provides insights into novel synthetic routes and chemical processes (Das & Seidel, 2013).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Biochemical Analysis

Biochemical Properties

2-amino-5-(trifluoromethoxy)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aromatic amines-acid class enzymes . These interactions are primarily based on the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of enzymes. This can lead to either inhibition or activation of the enzyme’s activity, depending on the specific context of the interaction.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of specific signaling pathways by interacting with key proteins involved in these pathways . This modulation can lead to changes in gene expression, which in turn affects cellular metabolism and overall cell function. The exact nature of these effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to either inhibition or activation of their activity . Additionally, it can interact with DNA and RNA, influencing gene expression and protein synthesis. These interactions are mediated by the compound’s ability to form hydrogen bonds and other non-covalent interactions with the target molecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound has a relatively short half-life in aqueous solutions, leading to its rapid degradation . This degradation can result in a decrease in its effectiveness over time, which is an important consideration for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in cell signaling pathways, gene expression, and cellular metabolism . High doses of the compound can also lead to toxic or adverse effects, such as cell death or tissue damage. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of these pathways, influencing metabolic flux and metabolite levels . For example, the compound can inhibit or activate specific enzymes, leading to changes in the concentration of metabolites and the overall metabolic balance within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s ability to cross cell membranes and its affinity for specific transporters are key factors that influence its distribution within the cell.

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function The compound may be directed to certain organelles or cellular structures through targeting signals or post-translational modifications

Properties

IUPAC Name

2-amino-5-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)15-4-1-2-6(12)5(3-4)7(13)14/h1-3H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNGDCBPIGOZFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454693
Record name 2-amino-5-(trifluoromethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83265-56-9
Record name 2-amino-5-(trifluoromethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-(trifluoromethoxy)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

5-(Trifluoromethoxy)isatin (15.0 g, 65 mmol) and potassium hydroxide pellets (4 g) were mixed in water (35 mL) and cooled to 0° C. With vigorous stirring, a solution of 30% aqueous hydrogen peroxide (11.7 g), potassium hydroxide pellets (5.8 g), and water (80 mL) was added drop-wise keeping the temperature below 10° C. After stirring 1 hour at 0 C, glacial acetic acid (22 mL) was added drop-wise, causing foaming and formation of a precipitate. The contents were stirred overnight and filtered to afford the 2-amino-5-trifluoromethoxybenzoic acid as an amber solid (12.5 g, 87%). A small amount was recrystallized from ethyl acetate-hexanes to afford amber needles for an analytical sample and the remaining compound was used without further purification: mp 142.5-144.2° C. 1H NMR (CDCl3, 300 MHz) 7.98 (s, 1H), 7.18 (d, 1H, J=8.0 Hz), 6.62 (d, 1H, J=8.0 Hz), 6.40 (brs, 2H). Anal. Calc'd for C8H6NO3F3: C, 43.45; H, 2.73; N, 6.33. Found: C, 43.40; H, 2.65; N, 6.35.
Quantity
15 g
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reactant
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35 mL
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11.7 g
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80 mL
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22 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 2-nitro-5-trifluoromethoxybenzoic acid (56.8 g, 0.23 mol; see step (i) above) in EtOH (1000 mL) was added 10% Pd/C (5.7 g). The resulting solution was flushed with H2 for 5 h, filtered through Celite® and concentrated in vacuo to give the crude sub-title compound (49.7 g, 98%) as a solid that was used in the next step without further purification.
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56.8 g
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1000 mL
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5.7 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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